molecular formula C19H36 B3061132 1H-Indene, 2-butyl-5-hexyloctahydro- CAS No. 55044-33-2

1H-Indene, 2-butyl-5-hexyloctahydro-

Cat. No.: B3061132
CAS No.: 55044-33-2
M. Wt: 264.5 g/mol
InChI Key: FLHBJKDPWVFHDH-UHFFFAOYSA-N
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Description

1H-Indene, 2-butyl-5-hexyloctahydro- is an organic compound with the molecular formula C19H36 It is a derivative of indene, a bicyclic hydrocarbon, and features a complex structure with multiple rings and alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2-butyl-5-hexyloctahydro- typically involves the hydrogenation of indene derivatives. The process begins with the alkylation of indene to introduce the butyl and hexyl groups. This is followed by catalytic hydrogenation under high pressure and temperature to saturate the aromatic ring, resulting in the octahydro form .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The choice of catalysts, such as palladium or platinum, and the optimization of reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2-butyl-5-hexyloctahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indene, 2-butyl-5-hexyloctahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indene, 2-butyl-5-hexyloctahydro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the functional groups present and the nature of the interactions .

Comparison with Similar Compounds

  • 1H-Indene, 2-butyl-5-hexyloctahydro-
  • 1H-Indene, 5-butyl-6-hexyloctahydro-
  • Bicyclo[4.3.0]nonane derivatives

Comparison: 1H-Indene, 2-butyl-5-hexyloctahydro- is unique due to its specific alkyl substituents and the degree of hydrogenationThe presence of butyl and hexyl groups enhances its solubility and interaction with various reagents, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-butyl-5-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h16-19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHBJKDPWVFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC2CC(CC2C1)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880847
Record name 1h-indene, 2-butyl-5-hexyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55044-33-2
Record name 1H-Indene, 2-butyl-5-hexyloctahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-indene, 2-butyl-5-hexyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene, 2-butyl-5-hexyloctahydro-
Reactant of Route 2
1H-Indene, 2-butyl-5-hexyloctahydro-
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1H-Indene, 2-butyl-5-hexyloctahydro-
Reactant of Route 4
1H-Indene, 2-butyl-5-hexyloctahydro-
Reactant of Route 5
1H-Indene, 2-butyl-5-hexyloctahydro-
Reactant of Route 6
1H-Indene, 2-butyl-5-hexyloctahydro-

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